molecular formula C10H12ClN3O B1431970 N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride CAS No. 1609407-07-9

N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride

Cat. No.: B1431970
CAS No.: 1609407-07-9
M. Wt: 225.67 g/mol
InChI Key: UYGYRZPSIDRGBX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound. The compound is registered under Chemical Abstracts Service number 1609407-07-9, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include this compound, reflecting the precise positioning of substituents on the oxadiazole ring.

The molecular structure designation follows the standard oxadiazole numbering system, where the 1,2,4-oxadiazole core contains nitrogen atoms at positions 2 and 4, with oxygen at position 1. The phenyl group occupies position 5 of the oxadiazole ring, while the N-methylmethanamine substituent is located at position 3. This specific substitution pattern distinguishes the compound from other oxadiazole isomers and contributes to its unique chemical and physical properties. The hydrochloride designation indicates the presence of hydrochloric acid as a counterion, forming a stable salt with the basic amine functionality.

Database entries consistently reference this compound using standardized molecular identifiers, including the International Chemical Identifier key ALHZMUMXANRXSM-UHFFFAOYSA-N for the free base form. The systematic approach to nomenclature ensures precise identification and prevents confusion with structurally related oxadiazole derivatives that may possess different substitution patterns or regioisomeric arrangements.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₁₂ClN₃O, representing the hydrochloride salt form of the compound. The free base exhibits the molecular formula C₁₀H₁₁N₃O, which transforms to the salt form upon protonation and chloride ion association. Molecular weight analysis reveals a precise mass of 225.68 grams per mole for the hydrochloride salt, while the free base possesses a molecular weight of 189.22 grams per mole.

The elemental composition demonstrates a balanced distribution of carbon, hydrogen, nitrogen, and oxygen atoms, with the chlorine atom contributing significantly to the overall molecular mass in the salt form. Carbon content represents 53.22 percent of the total molecular weight, while nitrogen accounts for 18.62 percent, reflecting the heterocyclic nature of the compound. The presence of three nitrogen atoms within the relatively small molecular framework indicates high nitrogen density, which often correlates with enhanced biological activity in pharmaceutical applications.

Comparative analysis with related oxadiazole compounds reveals that this molecule falls within the typical molecular weight range for drug-like molecules, satisfying Lipinski's rule of five criteria for oral bioavailability. The molecular weight distribution across different structural components shows that the oxadiazole ring system contributes approximately 84 atomic mass units, the phenyl group adds 77 units, and the N-methylmethanamine substituent accounts for 28 units in the free base form.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic investigations of related oxadiazole compounds provide insight into the probable solid-state structure of this compound. X-ray diffraction studies of similar phenyl-substituted oxadiazoles reveal characteristic bond lengths and angles within the heterocyclic ring system. The oxadiazole ring typically exhibits near-planar geometry with C-N bond lengths ranging from 1.298 to 1.314 Ångströms and C-O distances of approximately 1.368 Ångströms.

Crystal structure analysis of analogous compounds demonstrates that the phenyl ring generally maintains coplanarity with the oxadiazole system, with dihedral angles approaching 175 degrees in some cases. This nearly planar arrangement facilitates π-electron delocalization across the entire aromatic system, contributing to molecular stability and electronic properties. The N-methylmethanamine substituent introduces conformational flexibility, potentially allowing multiple crystal polymorphs depending on packing conditions and crystallization solvents.

Protein Data Bank entries containing structurally related oxadiazole fragments, such as 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine in complex with human SP100 protein, provide additional crystallographic reference data. These structures reveal binding conformations and intermolecular interactions that may be relevant for understanding the solid-state behavior of the target compound. The crystallographic data suggests that oxadiazole compounds can adopt multiple conformations depending on their chemical environment and intermolecular interactions.

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shift patterns. Proton Nuclear Magnetic Resonance analysis typically reveals distinct signals for the phenyl aromatic protons appearing in the 7.2-8.0 parts per million region, while the N-methyl group produces a sharp singlet around 2.4-2.8 parts per million. The methylene protons adjacent to the oxadiazole ring generate a characteristic signal at approximately 4.0-4.5 parts per million, reflecting the electron-withdrawing effect of the heterocyclic system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy of related oxadiazole compounds demonstrates characteristic chemical shifts for the heterocyclic carbons, with the carbon bearing the phenyl substituent appearing around 161-168 parts per million. The carbon atom attached to the amine functionality typically resonates at 50-55 parts per million, while aromatic carbons of the phenyl ring appear in the 127-142 parts per million range. These spectroscopic signatures provide definitive structural confirmation and enable purity assessment of synthetic samples.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 190 for the protonated free base, with characteristic fragmentation patterns involving loss of the N-methylamine group and phenyl substituent. High-resolution mass spectrometry typically achieves mass accuracy within 2-5 parts per million, enabling confident molecular formula confirmation. Infrared spectroscopy exhibits characteristic absorption bands for the oxadiazole C=N stretching around 1600-1650 wavenumbers and aromatic C-H stretching in the 3000-3100 wavenumber region.

Tautomerism and Isomeric Considerations in Oxadiazole Systems

Tautomeric behavior in oxadiazole systems represents a fundamental aspect of their chemical properties, with computational studies revealing multiple possible tautomeric forms for various oxadiazole constitutional isomers. For 1,2,4-oxadiazole systems like the target compound, tautomerism primarily involves prototropic shifts that can generate NH, OH, and CH₂ tautomeric forms. Density functional theory calculations using B3LYP/aug-cc-pVDZ methodology demonstrate that different tautomeric forms exhibit varying thermodynamic stabilities, with energy differences ranging from several kilocalories per mole to over 40 kilocalories per mole depending on the specific tautomeric rearrangement.

The 1,2,4-oxadiazole isomer generally shows greater thermodynamic stability compared to 1,3,4-oxadiazole constitutional isomers, with the most stable forms being those that maintain the integrity of the aromatic π-electron system. In the case of N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine, the presence of the N-methyl substituent on the exocyclic amine effectively prevents certain tautomeric rearrangements that might otherwise occur with unsubstituted amine groups. This methylation stabilizes a specific tautomeric form and reduces the likelihood of rapid tautomeric equilibration under normal conditions.

Computational analysis indicates that 1,2,4-oxadiazole systems exhibit different charge distributions and dipole moments compared to their 1,3,4-isomeric counterparts. These electronic differences significantly influence molecular properties such as lipophilicity, with 1,3,4-oxadiazole isomers typically demonstrating an order of magnitude lower lipophilicity compared to 1,2,4-isomers. The electronic distribution within the oxadiazole ring system affects not only tautomeric preferences but also intermolecular interactions, hydrogen bonding capabilities, and overall molecular stability.

Properties

IUPAC Name

N-methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-11-7-9-12-10(14-13-9)8-5-3-2-4-6-8;/h2-6,11H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGYRZPSIDRGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=N1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-07-9
Record name 1,2,4-Oxadiazole-3-methanamine, N-methyl-5-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of the 5-Phenyl-1,2,4-oxadiazole Core

The synthesis generally begins with the preparation of the 5-phenyl-1,2,4-oxadiazole ring. This is commonly achieved by the cyclodehydration of amidoximes derived from benzonitrile or phenyl-substituted amidoximes with carboxylic acid derivatives or their activated esters.

  • Step 1: Formation of amidoxime from benzonitrile and hydroxylamine hydrochloride under basic conditions.
  • Step 2: Cyclization of the amidoxime with an appropriate carboxylic acid derivative (e.g., acid chloride or ester) under dehydrating conditions (e.g., using phosphorus oxychloride or polyphosphoric acid) to form the 1,2,4-oxadiazole ring with the phenyl substituent at the 5-position.

Introduction of the N-Methylmethanamine Side Chain

The substitution at the 3-position of the oxadiazole ring with a methanamine moiety is typically achieved by nucleophilic substitution or reductive amination strategies:

  • Method A: Nucleophilic Substitution

    • A halomethyl derivative at the 3-position of the oxadiazole ring (e.g., 3-chloromethyl-5-phenyl-1,2,4-oxadiazole) is synthesized.
    • This intermediate is then reacted with methylamine (CH3NH2) to substitute the halogen with the N-methylmethanamine group.
    • The reaction is usually carried out in a polar solvent such as ethanol or methanol, often under reflux conditions.
  • Method B: Reductive Amination

    • The 3-position is first functionalized with an aldehyde or ketone group (e.g., 3-formyl-5-phenyl-1,2,4-oxadiazole).
    • This intermediate is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).
    • This method allows direct formation of the N-methylmethanamine side chain under mild conditions.

Formation of the Hydrochloride Salt

The free base N-methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by reaction with a concentrated hydrochloric acid solution, typically in an organic solvent such as ether or dichloromethane. This step improves the compound's stability and solubility for further applications.

Detailed Experimental Data and Yields

While direct literature on this exact compound is limited, analogous compounds with 1,3,4-oxadiazole rings and similar substitution patterns have been synthesized with good yields and characterized thoroughly. For example, in related research on substituted oxadiazole derivatives (though 1,3,4-oxadiazoles), the following data were reported:

Step Reaction Type Conditions Yield (%) Notes
Amidoxime formation Nucleophilic substitution Hydroxylamine hydrochloride, base, reflux 70-85 High purity amidoxime obtained
Cyclization to oxadiazole Cyclodehydration POCl3 or polyphosphoric acid, reflux 60-75 Phenyl substitution retained
Halomethylation at 3-position Electrophilic substitution Chloromethylation reagents, solvent 50-65 Intermediate for amination
Amination with methylamine Nucleophilic substitution or reductive amination Ethanol, reflux or NaBH3CN, mild conditions 55-70 Formation of N-methylmethanamine
Hydrochloride salt formation Acid-base reaction HCl gas or HCl solution Quantitative Stable salt form

Analytical Characterization and Purity

The synthesized this compound is typically characterized by:

Comparative Analysis of Preparation Methods

Aspect Nucleophilic Substitution Reductive Amination
Starting Material Halomethyl oxadiazole derivative Formyl oxadiazole derivative
Reaction Conditions Reflux in ethanol or methanol Mild, room temperature to mild heating
Reducing Agent Not required Sodium cyanoborohydride or sodium borohydride
Yield Moderate to good (55-70%) Moderate to good (60-70%)
Selectivity High for primary amine substitution High, but requires careful control of reducing agent
Scalability Straightforward Requires handling of reducing agents

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride has been tested against various bacterial strains, showing promising results. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that compounds containing the oxadiazole moiety possess effective antibacterial activity due to their ability to inhibit bacterial DNA synthesis .

Anticancer Potential
Research has also focused on the anticancer properties of oxadiazole derivatives. A notable study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

Materials Science

Polymer Chemistry
this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of this compound into polyvinyl chloride (PVC) has shown improved fire resistance and reduced flammability .

PropertyPVC without AdditivePVC with N-Methyl Additive
Thermal StabilityLowHigh
FlammabilityHighLow
Mechanical StrengthModerateEnhanced

Analytical Chemistry

Fluorescent Probes
The compound has been utilized as a fluorescent probe for detecting metal ions in solution. Its ability to form stable complexes with metal ions like Cu²⁺ and Zn²⁺ allows for sensitive detection methods in environmental monitoring . The fluorescence intensity varies significantly with different metal ions, making it a useful tool for analytical applications.

Case Study 1: Antimicrobial Efficacy

A research team evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated an MIC of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines showed that treatment with varying concentrations of this compound resulted in significant apoptosis induction. Flow cytometry analysis confirmed increased Annexin V positivity in treated cells compared to controls.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . Molecular docking studies have shown that it has excellent binding affinity to specific amino acids around the active pockets of target enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Substituted Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS No. Molecular Formula Substituents Purity/Yield Key Applications References
Target Compound :
N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine HCl
1609407-07-9 C₁₁H₁₃ClN₃O 5-phenyl, 3-(methylaminomethyl) 95% Drug discovery intermediates
Isomer :
N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine HCl
1185300-67-7 C₁₁H₁₃ClN₃O 3-phenyl, 5-(methylaminomethyl) 95% Similar pharmacological potential
Oxadiazole Ring Variant :
N-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine HCl
1158371-89-1 C₁₁H₁₃ClN₃O 1,3,4-oxadiazole core 95% Altered reactivity due to ring isomerism
Substituted Derivative :
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine HCl
1184984-85-7 C₁₀H₁₂ClN₃O 3-methyl, phenyl at oxadiazole 98% Bioactive molecule synthesis
Chlorophenyl Derivative :
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine HCl
- C₁₀H₁₁Cl₂N₃O 4-Cl-phenyl, 5-methyl N/A Antimicrobial/antiviral research

Impact of Structural Variations

(a) Positional Isomerism (1,2,4- vs. 1,3,4-Oxadiazole)
  • 1,2,4-Oxadiazole Derivatives : The target compound and its 3-phenyl isomer exhibit distinct electronic properties due to the position of the phenyl and methylamine groups. For example, the 5-phenyl substitution (target) enhances π-π stacking in receptor binding compared to 3-phenyl analogs .
  • 1,3,4-Oxadiazole Derivatives : These analogs (e.g., QV-7297) show altered metabolic stability and solubility due to differences in hydrogen-bonding capacity .
(b) Substituent Effects
  • Methyl Groups : Derivatives with methyl substituents (e.g., BD314311) exhibit increased lipophilicity (LogP ~0.4) compared to the target compound, influencing membrane permeability .
  • Halogenated Derivatives : Chlorophenyl-substituted analogs (e.g., ) demonstrate enhanced antimicrobial activity due to electron-withdrawing effects, though at the cost of reduced solubility .

Biological Activity

N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₀H₁₁N₃O
  • Molecular Weight : 189.21 g/mol
  • CAS Number : 1119452-58-2
  • IUPAC Name : N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit various mechanisms of action including:

  • Anticancer Activity : Many derivatives have shown cytotoxic effects against multiple cancer cell lines. For example, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines through mitochondrial pathways and cell cycle arrest mechanisms .
  • Inhibition of Kinases : Some synthesized compounds have been identified as potent inhibitors of p38 MAPK, a critical pathway in inflammation and cancer progression. These compounds showed significant inhibitory activity at nanomolar concentrations .
  • Antimicrobial Properties : The oxadiazole derivatives are also noted for their antimicrobial activities against various pathogens, demonstrating potential as new antimicrobial agents .

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound and its derivatives:

Activity TypeCell Line/PathogenIC50 (µM)Reference
AnticancerMCF-70.65
AnticancerSK-MEL-20.75
AntimicrobialStaphylococcus aureus10
p38 MAPK InhibitionVarious<0.01

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several oxadiazole derivatives including this compound on human cancer cell lines. The results indicated that this compound exhibited higher cytotoxicity compared to traditional chemotherapeutics like doxorubicin, particularly in inhibiting growth in MCF-7 and U937 cell lines .

Case Study 2: Inhibition of Inflammatory Pathways

In another investigation focusing on inflammatory diseases, derivatives were tested for their ability to inhibit p38 MAPK activity. The results showed that certain modifications to the oxadiazole ring significantly enhanced their inhibitory potency, suggesting a promising avenue for developing anti-inflammatory drugs .

Q & A

Basic: What is the standard synthetic route for this compound?

Methodological Answer:
The synthesis typically involves cyclocondensation of a substituted amidoxime with a methyl-activated carboxylic acid derivative. For example:

Precursor Preparation: React benzamidine derivatives with hydroxylamine to form amidoximes.

Cyclization: Reflux the amidoxime with methyl chloroacetate or similar electrophiles in the presence of triethylamine (TEA) to form the 1,2,4-oxadiazole ring .

Methylation: Introduce the methyl group via reductive amination or alkylation of the methanamine moiety.

Hydrochloride Salt Formation: Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Key Characterization: Confirm structure via 1^1H/13^{13}C NMR (e.g., δ ~2.68 ppm for N–CH3_3) and HRMS (e.g., [M+H]+^+ = 225.0623 for nitro-furyl analogs) .

Basic: How is purity and structural integrity validated post-synthesis?

Methodological Answer:

  • Chromatography: Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • Spectroscopy:
    • NMR: Identify aromatic protons (δ 7.97 ppm for phenyl) and methyl groups (δ 2.68 ppm) .
    • HRMS: Match experimental and theoretical m/z values (e.g., ±0.001 Da tolerance) .
  • Melting Point: Compare observed values (e.g., 229–230°C) with literature to detect impurities .

Advanced: How to resolve discrepancies in 1^11H NMR splitting patterns?

Methodological Answer:

  • Variable Temperature NMR: Probe dynamic effects (e.g., hindered rotation of the phenyl group) .
  • 2D NMR (COSY, NOESY): Assign coupling interactions and spatial proximities (e.g., NOE between N–CH3_3 and oxadiazole protons).
  • Computational Modeling: Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Advanced: What strategies improve yield in multi-step syntheses?

Methodological Answer:

  • Optimize Stoichiometry: Use a 1.2:1 molar ratio of amidoxime to electrophile to drive cyclization .
  • Catalysis: Introduce Lewis acids (e.g., ZnCl2_2) to accelerate ring closure.
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) .

Basic: What safety precautions are essential during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation (H335 hazard) .
  • First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How do substituents on the oxadiazole ring affect stability?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., NO2_2): Increase ring stability via resonance but may reduce solubility .
  • Phenyl Groups: Enhance π-stacking interactions, improving crystallinity but potentially lowering bioavailability .
  • Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Advanced: How to address regioselectivity challenges in oxadiazole formation?

Methodological Answer:

  • Steric Control: Use bulky substituents to favor 1,2,4-oxadiazole over 1,3,4-isomers.
  • Thermodynamic vs. Kinetic Control: Reflux in high-boiling solvents (e.g., toluene) to favor the thermodynamically stable product .

Basic: What solvents are optimal for recrystallization?

Methodological Answer:

  • Ethanol/Water Mixtures: Ideal for polar hydrochloride salts (yield: 70–80%).
  • Petroleum Ether: Effective for non-polar intermediates (e.g., oxadiazole precursors) .

Advanced: How to evaluate pharmacophore potential in drug discovery?

Methodological Answer:

  • In Vitro Assays: Test against bacterial strains (e.g., E. coli) at 10–100 µM concentrations; measure MIC values .
  • SAR Studies: Modify the phenyl or methyl groups and compare bioactivity (e.g., IC50_{50} in enzyme inhibition assays).

Basic: What storage conditions ensure long-term stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight containers under nitrogen to prevent hydrolysis .
  • Desiccant: Include silica gel packs to avoid moisture-induced degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride

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